molecular formula C20H17NO2 B6034779 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

Cat. No. B6034779
M. Wt: 303.4 g/mol
InChI Key: FWQWHKGLFNZQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as MDBQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MDBQ belongs to the class of benzoquinoline compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood. However, it has been proposed that 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial growth. 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to have antimicrobial activity against various strains of bacteria and fungi. However, the exact biochemical and physiological effects of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one are still being studied.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. Additionally, 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to have low toxicity and can be administered orally. However, there are also some limitations to using 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. One area of research is the development of new synthesis methods to improve the yield and purity of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. Another area of research is the study of the mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, which can provide insight into its therapeutic potential. Additionally, the use of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases. Finally, the development of new formulations of 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one that improve its solubility and bioavailability is an area of research that can improve its therapeutic potential.

Synthesis Methods

3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Leimgruber-Batcho indole synthesis. The most commonly used method for synthesizing 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is the Pictet-Spengler reaction, which involves the condensation of 4-methoxyphenylamine with 2,3-dihydrobenzo[f]quinoline-1,4-dione in the presence of a catalyst.

Scientific Research Applications

3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. 3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-15-9-6-14(7-10-15)18-12-19(22)20-16-5-3-2-4-13(16)8-11-17(20)21-18/h2-11,18,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQWHKGLFNZQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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